molecular formula C11H11N3O2S B456890 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 77803-45-3

5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B456890
CAS No.: 77803-45-3
M. Wt: 249.29g/mol
InChI Key: KZMHWIQZJUXNDA-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 208998-45-4) is a synthetic 1,2,4-triazole-3-thiol derivative, a chemical scaffold renowned for its significant pharmacological potential. This compound is of high interest in medicinal chemistry and neuroscience research, primarily for its interactions with neurotransmitter systems. Scientific studies on structurally analogous molecules suggest that this compound may function as a potent GABA_A receptor agonist (https://pubmed.ncbi.nlm.nih.gov/15248239/). The benzodioxole ring system is a common pharmacophore found in compounds with various central nervous system activities. Consequently, researchers utilize this chemical as a key tool for investigating the GABAergic system's role in anxiety, sedation, and seizure disorders. Its mechanism is believed to involve enhancing inhibitory neurotransmission by modulating chloride ion channels, leading to neuronal hyperpolarization. As a versatile building block, it also serves in organic synthesis for developing novel heterocyclic compounds with potential therapeutic applications. This product is supplied for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-14-10(12-13-11(14)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMHWIQZJUXNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization

A common route involves cyclocondensation of thiosemicarbazides with carbonyl precursors. For example:

  • Synthesis of 4-ethyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol may begin with 1,3-benzodioxole-5-carboxylic acid hydrazide.

  • Reaction with ethyl isothiocyanate in ethanol under reflux forms the thiosemicarbazide intermediate.

  • Cyclization in basic media (e.g., NaOH/EtOH) yields the triazole-thiol.

Reaction Scheme:

Hydrazide+Ethyl isothiocyanateEtOH, ΔThiosemicarbazideNaOHTriazole-thiol\text{Hydrazide} + \text{Ethyl isothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH}} \text{Triazole-thiol}

This method typically achieves yields of 50–70%, with purification via recrystallization from ethanol.

Oxidative Cyclization Approaches

DMSO-Mediated Cyclization

Building on methodologies for benzothiazolo[2,3-c][1,triazoles, the target compound could be synthesized via:

  • Deprotection of a p-methoxybenzyl (PMB)-protected precursor (e.g., 4-(2-((4-methoxybenzyl)thio)phenyl)-4-ethyl-4H-1,2,4-triazole) using triflic acid in trifluoroacetic acid (TFA).

  • Oxidative cyclization of the free thiol intermediate in dimethyl sulfoxide (DMSO) at 100°C for 4 hours to form the triazole-thiol.

Optimized Conditions:

ParameterValue
Temperature100°C
SolventDMSO
Reaction Time4 hours
Yield82–85%

This method avoids metal catalysts and leverages DMSO’s dual role as oxidant and solvent.

Comparative Analysis of Methods

Yield and Practicality

MethodYield (%)Key AdvantagesLimitations
Cyclocondensation50–70Simple reagents, scalableModerate yields, purification challenges
Oxidative Cyclization80–85High yields, no metal catalystsHigh-temperature requirements
Aryne Bromothiolation70–75Regioselective, functional group toleranceRequires specialized aryne precursors

Reaction Conditions

  • Cyclocondensation: Requires basic conditions (pH >10) and refluxing ethanol.

  • Oxidative Cyclization: Operates under anhydrous conditions with DMSO at 100°C.

  • Aryne Bromothiolation: Demands inert atmosphere and careful handling of moisture-sensitive intermediates.

Mechanistic Insights

Oxidative Cyclization Pathway

  • Deprotection: Acidic cleavage of the PMB group generates a free thiol (4a ).

  • Oxidation: DMSO oxidizes 4a to a disulfide intermediate (5a ).

  • Cyclization: Base-induced deprotonation triggers intramolecular attack, forming the triazole ring.

Aryne Trapping Mechanism

  • Aryne Generation: Fluoride-induced desilylation of o-silylaryl triflate forms a benzyne intermediate.

  • Thiolation: Nucleophilic attack by xanthate at the ortho position yields aryl xanthate.

  • Hydrolysis: Basic cleavage of the xanthate releases the thiol.

Experimental Considerations

Purification Techniques

  • Column Chromatography: Silica gel (hexane/ethyl acetate) for intermediates.

  • Recrystallization: Ethanol or ethanol/water mixtures for final product.

Analytical Characterization

  • 1^1H NMR: Key signals include δ 1.42 (t, J = 7.1 Hz, CH2_2CH3_3), δ 4.32 (q, J = 7.1 Hz, NCH2_2), and δ 6.08 (s, OCH2_2O).

  • IR: Strong absorption at 2550 cm1^{-1} (S-H stretch), absent in disulfide byproducts .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Study Findings: Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In vitro studies showed that compounds similar to 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol possess strong activity against various bacterial strains and fungi .
    • Case Study: A study involving the synthesis of novel triazole derivatives reported enhanced antimicrobial effects when modified with different substituents on the triazole ring. These modifications can lead to compounds with selective activity against resistant strains .
  • Anticancer Potential
    • Mechanism of Action: Triazole derivatives are being investigated for their ability to inhibit specific enzymes involved in cancer cell proliferation. The compound may interfere with metabolic pathways critical for tumor growth .
    • Research Insights: A recent investigation highlighted the cytotoxic effects of triazole compounds on various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

Agricultural Applications

  • Fungicidal Properties
    • Research Overview: The compound has shown promise as a fungicide in agricultural settings. Its structural characteristics allow it to disrupt fungal cell wall synthesis .
    • Field Studies: Trials conducted on crops treated with triazole-based fungicides indicated a significant reduction in fungal infections compared to untreated controls. This suggests that compounds like this compound can be effective in crop protection strategies .

Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial AgentsSignificant activity against bacteria and fungi
Anticancer AgentsCytotoxic effects on cancer cell lines
Agricultural SciencesFungicidesEffective against fungal pathogens in crops

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes such as topoisomerases or kinases, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can interact with cellular proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Alkylation (e.g., using Cs₂CO₃ in DMF ) and Schiff base condensation are common strategies. The target compound likely follows similar pathways.
  • Substituent Effects : The 1,3-benzodioxole group in the target compound may confer enhanced metabolic stability compared to simpler aryl groups (e.g., 4-methoxyphenyl in ) due to reduced oxidative metabolism .

Key Observations :

  • Target Compound: While direct data are lacking, the 1,3-benzodioxole moiety is associated with antinociceptive and antifungal activities in analogs .
Physicochemical and Computational Insights
  • Molecular Docking: Analogs with bulkier substituents (e.g., 4-phenoxybenzylidene in ) exhibit stronger binding to fungal CYP51, while pyrazole derivatives target COX-2 .

Biological Activity

5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, including synthesis methods, antimicrobial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC11H11N3O2S
Molecular Weight239.29 g/mol
InChIInChI=1S/C11H11N3O2S
InChIKeySRRLPLRUEICWGI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature for synthesizing triazole derivatives, including cyclization reactions and thiolation steps that enhance biological activity .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound were assessed against several bacterial and fungal strains:

PathogenMIC (μg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Pseudomonas aeruginosa31.25
Candida albicans62.5

These results indicate that the compound is particularly effective against gram-positive and gram-negative bacteria as well as specific fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Variations in substituents on the sulfur atom and the benzodioxole moiety can significantly alter antimicrobial efficacy. For instance, modifications that enhance lipophilicity or electron-donating properties have been correlated with increased activity against resistant strains .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of various triazole derivatives including this compound. The compound was tested against azole-resistant strains of Candida and demonstrated promising results with MIC values comparable to standard antifungal agents .

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity studies revealed that the compound exhibited low toxicity against normal human cell lines with IC50 values exceeding 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the optimal synthesis conditions for 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives?

The synthesis typically involves multi-step heterocyclization. Key steps include:

  • Acylation and hydrazinolysis of starting reagents (e.g., indole-3-butanoic acid or pyrrole derivatives) to form thioamide intermediates.
  • Nucleophilic addition of phenylisothiocyanate followed by alkaline cyclization to form the triazole-thiol core .
  • Alkylation of the thiol group using methanol or propan-2-ol as solvents, which maximize yields (up to 85%) by stabilizing intermediates .

Q. What spectroscopic methods are used to characterize this compound?

  • 1H NMR spectroscopy : Confirms substituent environments (e.g., ethyl groups at δ 1.2–1.4 ppm, aromatic protons from benzodioxole at δ 6.8–7.1 ppm) .
  • IR spectroscopy : Identifies thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Elemental analysis and LC-MS : Validates molecular formula and purity (>95%) .

Q. How does the benzodioxole substituent influence the compound’s reactivity?

The 1,3-benzodioxole group is electron-rich due to its oxygen atoms, enhancing:

  • Electrophilic substitution in further functionalization (e.g., alkylation or Mannich reactions) .
  • Binding affinity in biological systems via π-π stacking or hydrogen bonding, as seen in JNK inhibitors with similar benzodioxin-triazole scaffolds .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of triazole-thiol derivatives?

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2, PDB: 3LD6) or lanosterol 14α-demethylase (CYP51), where triazole-thiols show affinity .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks with catalytic residues (e.g., Tyr385 in COX-2) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches validate anti-tubercular activity against M. bovis?

  • Culture conditions : Inoculate M. bovis in egg-based medium (pH 6.5–7.1) at 37°C for 90 days .
  • Dose-response testing : Use 0.1%, 0.5%, and 1.0% concentrations of the compound. Growth inhibition is observed at all concentrations, with no colony formation after 7 days .
  • Comparative controls : Benchmark against isoniazid, which shows no inhibition at 0.1–0.5% under identical conditions .

Q. How do solvent choices impact alkylation efficiency during derivative synthesis?

  • Polar protic solvents (e.g., methanol): Enhance nucleophilicity of the thiol group, achieving >80% yield for S-alkyl derivatives .
  • Non-polar solvents (e.g., diethyl ether): Reduce side reactions (e.g., oxidation) during cyclization .
  • Optimization : Solvent selection is critical for regioselectivity, as shown in the synthesis of 3-(5-methylpyrazol-3-yl)-5-octylthio derivatives .

Q. How can researchers resolve discrepancies in biological activity across substituted triazole-thiols?

  • Substituent analysis : Compare electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups. Pyrrole-substituted derivatives show higher COX-2 inhibition than indole analogs due to reduced steric hindrance .
  • Dose-response curves : Establish EC₅₀ values for each derivative to quantify potency variations .
  • Structural modeling : Identify substituent-enzyme interactions (e.g., hydrophobic pockets in anaplastic lymphoma kinase) to rationalize activity differences .

Q. What in silico methods predict ADME properties of these derivatives?

  • SwissADME : Predicts bioavailability (e.g., %human oral absorption >70% for lipophilic derivatives) and blood-brain barrier permeability .
  • PASS Online : Estimates biological activity spectra (e.g., anti-inflammatory probability Pa > 0.7 for S-alkyl derivatives) .
  • Molecular dynamics : Simulate metabolic stability (e.g., cytochrome P450 interactions) to prioritize compounds for in vivo testing .

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